An In-depth Technical Guide to (5E,7Z)-5,7-Dodecadienal (CAS Number 75539-65-0)
An In-depth Technical Guide to (5E,7Z)-5,7-Dodecadienal (CAS Number 75539-65-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5E,7Z)-5,7-Dodecadienal, a significant semiochemical in the field of chemical ecology. It details its chemical and physical properties, synthesis methodologies, biological function as an insect sex pheromone, and the experimental protocols used to investigate its activity.
Chemical and Physical Properties
(5E,7Z)-5,7-Dodecadienal is a volatile organic compound with a dodecane backbone containing two double bonds and a terminal aldehyde functional group. These structural features are critical for its biological activity.
| Property | Value | Reference |
| CAS Number | 75539-65-0 | |
| Molecular Formula | C₁₂H₂₀O | |
| Molecular Weight | 180.29 g/mol | |
| Synonyms | (E,Z)-5,7-Dodecadienal, 5E7Z-12CHO | |
| Boiling Point | Not available | |
| Density | Not available | |
| Calculated LogP | 3.658 | [1] |
| Calculated Water Solubility | 1.48 x 10⁻⁴ g/L | [1] |
Synthesis Protocols
The stereoselective synthesis of (5E,7Z)-5,7-Dodecadienal is crucial for obtaining a biologically active product. Two effective methods are detailed below.
This method achieves a cis-reduction of an enyne to form the Z-double bond with high stereoselectivity.[2][3]
Experimental Protocol:
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Activation of Zinc: Treat zinc dust with 3% HCl. Wash the activated zinc with distilled water, followed by sequential treatment with aqueous solutions of copper(II) acetate hydrate and silver nitrate to prepare a Zn/Cu/Ag reagent.[2]
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Reduction: Add the enynol precursor, (E)-7-dodecen-5-yn-1-ol, to a suspension of the activated Zn/Cu/Ag in a methanol-water solvent system. The reaction proceeds to yield (Z,E)-5,7-dodecadien-1-ol with ≥98% stereoselectivity for the cis double bond.[2][3]
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Purification of Alcohol: After the reaction, concentrate the filtrate to remove most of the methanol. Extract the product with a 1:1 ether/hexane mixture. Wash the organic extract with an ammonium chloride solution, dry it over sodium sulfate, and evaporate the solvent to obtain the purified (Z,E)-5,7-dodecadien-1-ol.[2]
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Oxidation to Aldehyde: Oxidize the resulting (Z,E)-5,7-dodecadien-1-ol to (Z,E)-5,7-dodecadienal using pyridinium chlorochromate (PCC) in the presence of sodium acetate in dry methylene chloride at 0 °C.
This approach utilizes modern cross-coupling strategies for the stereoselective construction of the diene system.[4]
Experimental Protocol:
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Grignard Reagent Formation: Prepare a Grignard reagent from 1-bromohexane.
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Iron-Catalyzed Coupling: Couple the Grignard reagent with (Z)-1-chloro-1-hexene in the presence of an iron catalyst to form (Z)-5-dodecene.
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Allylic Bromination: Introduce a bromine atom at the allylic position of (Z)-5-dodecene using N-bromosuccinimide.
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Palladium-Catalyzed Formylation: Introduce the aldehyde group via a palladium-catalyzed formylation reaction to yield (5Z,7E)-dodecadienal. The specific reaction conditions and catalyst systems are detailed in Tötös et al. (2018).[4]
Synthesis Workflow: Zinc Reduction Method
Caption: Workflow for the synthesis of (Z,E)-5,7-dodecadienal via zinc reduction.
Biological Activity and Mechanism of Action
(5E,7Z)-5,7-Dodecadienal is a potent female sex pheromone for several species of Lepidoptera, most notably the western tent caterpillar (Malacosoma californicum) and the Siberian moth (Dendrolimus superans sibiricus).[5][6]
The perception of aldehyde pheromones in insects is a complex process that occurs in the antennae.
General Insect Aldehyde Pheromone Signaling Pathway:
Caption: Generalized signaling pathway for insect aldehyde pheromone reception.
The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle of the insect's antenna. Here, it is bound by an Odorant-Binding Protein (OBP) , which solubilizes the hydrophobic aldehyde and transports it to the dendritic membrane of an Olfactory Receptor Neuron (ORN) . The OBP-pheromone complex then interacts with a specific Odorant Receptor (OR) , which is typically a heterodimer of a conventional OR protein and a highly conserved co-receptor known as Orco . This binding event triggers a conformational change in the receptor complex, leading to the opening of an ion channel. The subsequent influx of cations causes a depolarization of the neuron's membrane, generating an action potential that is transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response (e.g., upwind flight in males).
Experimental Protocols for Activity Assessment
EAG is a technique used to measure the electrical output of an entire antenna in response to an odorant stimulus. It is a powerful tool for screening the activity of pheromone components.
Gas Chromatography-Electroantennographic Detection (GC-EAD) Protocol:
A study on Dendrolimus superans used GC-EAD to identify active pheromone components from female gland extracts.[5]
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Sample Preparation: Prepare a hexane extract of the female pheromone glands.
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GC Separation: Inject the extract into a gas chromatograph equipped with a non-polar or semi-polar capillary column (e.g., BP-20). The GC oven temperature is programmed to separate the individual components of the extract over time.
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Effluent Splitting: At the end of the column, the effluent is split. One portion goes to the GC's flame ionization detector (FID) to generate a chromatogram, while the other is directed over a prepared insect antenna.
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Antennal Preparation: Excise an antenna from a male moth and mount it between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The indifferent electrode is inserted into the base of the antenna, and the recording electrode is placed at the tip.
-
Signal Acquisition: As the effluent from the GC passes over the antenna, any component that elicits an olfactory response will cause a voltage change, which is recorded by the EAD system.
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Data Analysis: By comparing the timing of the peaks on the FID chromatogram with the timing of the electrical responses from the antenna, the biologically active compounds in the mixture can be identified. In D. superans, (Z,E)-5,7-dodecadienal was found to elicit strong antennal responses.[5]
Field trapping studies are essential for confirming the behavioral activity of a synthetic pheromone and optimizing its use for pest monitoring or management.
Field Trapping Protocol for Dendrolimus superans sibiricus: [2][3][7]
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Lure Preparation: Load rubber septa with the synthetic pheromone. For D. superans sibiricus, a 1:1 mixture of (Z,E)-5,7-dodecadienal and (Z,E)-5,7-dodecadien-1-ol at a total dose of 2 mg per septum was found to be effective.[2][3]
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Trap Type: Use sticky traps or funnel traps suitable for capturing large moths.
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Experimental Design: Deploy traps in a randomized block design within a suitable habitat (e.g., conifer forests). Include unbaited (blank) traps as a negative control.
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Trap Placement: Place traps at a consistent height and spacing to avoid interference between them.
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Data Collection: Check traps regularly (e.g., daily or every few days) and record the number of target male moths captured per trap.
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Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if the synthetic pheromone significantly increases moth capture compared to the control traps.
Field Trapping Results for Dendrolimus superans sibiricus [2][3]
| Lure Treatment | Mean Trap Catch |
| 1:1 mixture of (Z,E)-5,7-dodecadienal and (Z,E)-5,7-dodecadienol | High |
| Unbaited Control | Low / None |
Note: Specific trap catch numbers vary depending on the study location, duration, and moth population density.
The research demonstrated that the 1:1 blend was highly attractive to male Siberian moths.[2][3] It was also noted that the effectiveness of lures on rubber septa declined significantly after two weeks of aging in the field, suggesting they should be replaced biweekly for optimal monitoring.[2][3]
Conclusion
(5E,7Z)-5,7-Dodecadienal is a well-characterized insect sex pheromone with significant potential for use in integrated pest management programs for species such as the Siberian moth and the western tent caterpillar. Its stereoselective synthesis has been achieved through various methods, and its biological activity has been confirmed through electrophysiological and behavioral assays. Further research into the specific odorant receptors and downstream neural pathways involved in its perception could lead to the development of more targeted and effective pest control strategies.
References
- 1. Z5,Z7-dodecadienal - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (E)-5,(Z)-7-dodecadienal, a sex pheromone component of the western tent caterpillar, Malacosoma californicum (Lepidoptera: Lasiocampidae). [agris.fao.org]
- 7. researchgate.net [researchgate.net]
